molecular formula C16H17NO4S2 B2549236 4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid CAS No. 356572-80-0

4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B2549236
CAS No.: 356572-80-0
M. Wt: 351.44
InChI Key: BKZFZSRSNMYIDX-RAXLEYEMSA-N
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Description

4-[(5Z)-5-[(4-Ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a rhodanine-derived thiazolidinone analog characterized by a Z-configured methylidene group at position 5 of the thiazolidinone core. This compound belongs to a class of molecules widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . Its synthesis typically involves a Knoevenagel condensation between a 4-oxo-2-thioxothiazolidin-3-yl precursor and a substituted benzaldehyde derivative under basic conditions .

Properties

IUPAC Name

4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S2/c1-2-21-12-7-5-11(6-8-12)10-13-15(20)17(16(22)23-13)9-3-4-14(18)19/h5-8,10H,2-4,9H2,1H3,(H,18,19)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZFZSRSNMYIDX-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid typically involves a multi-step process. Key steps include the formation of the thiazolidine ring, introduction of the 4-ethoxyphenyl group, and the butanoic acid side chain addition.

  • Formation of Thiazolidine Ring

    • Starting materials: Ethyl acetoacetate and thiosemicarbazide.

    • Reaction conditions: Reflux in ethanol.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Reagents: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    • Products: Sulfoxides or sulfones.

  • Reduction

    • Reagents: Reducing agents such as sodium borohydride.

    • Products: Reduced thiazolidine derivatives.

  • Substitution

    • Reagents: Halides or acyl chlorides.

    • Conditions: Catalysis by acids or bases.

    • Products: Substituted thiazolidine derivatives.

Common Reagents and Conditions

  • Reagents: Sodium hydroxide, potassium carbonate, thionyl chloride.

  • Conditions: Varied pH, temperature, and solvent systems.

Major Products

  • Substituted thiazolidine derivatives.

  • Sulfoxides and sulfones from oxidation reactions.

  • Reduced thiazolidine derivatives from reduction reactions.

Scientific Research Applications

4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid finds applications in multiple fields:

Chemistry

  • Catalysis: : As a ligand in catalytic cycles.

  • Organic synthesis: : Intermediate for synthesizing complex molecules.

Biology

  • Enzyme inhibition studies: : As an inhibitor for enzymes like proteases.

  • Biochemical assays: : Used in assays to study cellular pathways.

Medicine

  • Pharmaceuticals: : Potential therapeutic agent due to its enzyme inhibitory properties.

  • Drug delivery systems: : Utilized in designing prodrugs.

Industry

  • Material science: : As a component in the synthesis of advanced materials.

  • Agriculture: : Utilized in the design of agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through enzyme inhibition. Its thiazolidine ring structure allows for interactions with enzyme active sites, blocking substrate access and altering enzymatic activity. Specific molecular targets include proteases and other sulfur-containing enzymes. The detailed pathways involve binding interactions facilitated by the 4-ethoxyphenyl group and the butanoic acid side chain.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating Groups (e.g., 4-ethoxy, 4-methoxy) : Improve solubility but may reduce membrane permeability. The ethoxy group in the target compound offers a balance between hydrophilicity and moderate lipophilicity .
  • Halogenated Aryl Groups (e.g., 2-fluorophenyl) : Enhance metabolic stability and receptor binding via hydrophobic and dipole interactions .
  • Heterocyclic Substituents (e.g., indolyl, furyl) : Increase bioactivity through π-π stacking and hydrogen bonding with biological targets .

Antimicrobial Activity

  • The target compound’s thiol group and conjugated system enable redox-modulating effects, comparable to indolyl derivatives (: MIC 0.5–2 µg/mL) .
  • Lead Compounds : (Z)-3-(3-hydroxyphenyl)-5-(indolylmethylene)-2-thioxothiazolidin-4-one (5b) and its analogs exhibit superior antifungal activity (IC₅₀ 0.8 µM) compared to the ethoxyphenyl derivative, likely due to indole’s planar structure .

Enzyme Inhibition

  • Thiazolidinones with butanoic acid chains (e.g., target compound) show carbonic anhydrase inhibitory activity (Ki ~ 10 nM), outperforming shorter-chain analogs .
  • GPR35 Agonists : Fluorinated derivatives (e.g., compound 1 in ) exhibit nM-level potency, suggesting that electron-withdrawing groups enhance receptor binding .

Physicochemical Properties

Property Target Compound 4-Methoxy Analog 2-Fluorophenyl-Furyl Analog
LogP 2.8 (predicted) 2.5 3.1
Solubility (mg/mL) 0.15 (pH 7.4) 0.2 0.09
pKa 4.2 (carboxylic acid) 4.3 4.1
Thermal Stability Decomposes at 220°C Stable up to 210°C Stable up to 230°C

Insights :

  • The ethoxy group marginally increases LogP compared to methoxy, favoring membrane penetration but reducing aqueous solubility.
  • Fluorinated and allyloxy analogs exhibit higher thermal stability, likely due to stronger intermolecular interactions .

Biological Activity

4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid (CAS No. 356572-80-0) is a synthetic compound belonging to the thiazolidinone family, characterized by its unique structural features that include a thiazolidinone ring and an ethoxyphenyl group. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The molecular formula of the compound is C16H17NO4S2C_{16}H_{17}NO_{4}S_{2}, with a molecular weight of 351.44 g/mol. Its structure can be represented as follows:

Molecular Structure C16H17NO4S2\text{Molecular Structure }\text{C}_{16}\text{H}_{17}\text{N}\text{O}_{4}\text{S}_{2}

1. Antimicrobial Activity

Research indicates that compounds in the thiazolidinone family exhibit significant antimicrobial properties. A study evaluating various derivatives found that certain thiazolidinones demonstrated effective inhibition against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Antitumor Effects

In vitro studies have assessed the cytotoxicity of this compound on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, revealing varying degrees of sensitivity among different cell lines:

Cell LineIC50 (µM)
K56283.20
MCF7>100
HeLa>100

These results suggest that while the compound exhibits some cytotoxic effects, it may not be as potent as established chemotherapeutic agents like doxorubicin.

3. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory potential. In animal models, it demonstrated a reduction in inflammatory markers and cytokine production, indicating its possible use in treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The thiazolidinone ring may inhibit enzymes critical for bacterial survival and tumor growth.
  • Cellular Pathway Interference : It may disrupt signaling pathways involved in inflammation and cancer progression.

Case Studies

A notable case study involved the evaluation of this compound in a murine model of cancer. The study reported that treatment with the compound led to a significant reduction in tumor size compared to untreated controls. Histopathological analysis revealed decreased cellular proliferation and increased apoptosis in tumor tissues.

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